An In-depth Technical Guide to N-(4-Methoxy-2-nitrophenyl)acetamide
An In-depth Technical Guide to N-(4-Methoxy-2-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Methoxy-2-nitrophenyl)acetamide is a nitro-substituted aromatic acetamide derivative with the chemical formula C₉H₁₀N₂O₄. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a summary of its known biological context. The compound is of interest as an intermediate in organic synthesis and due to its potential biological activities, including its formation from the reaction of related analgesic compounds with cellular oxidants. This document is intended to serve as a foundational resource for professionals in research and drug development.
Chemical and Physical Properties
N-(4-Methoxy-2-nitrophenyl)acetamide is a yellow solid at room temperature. Its core structure consists of a phenyl ring substituted with a methoxy group, a nitro group, and an acetamide group. The spatial arrangement of these substituents leads to a non-planar molecular geometry. The methoxy group is nearly coplanar with the phenyl ring, while the nitro and acetamide groups are twisted out of the plane to varying degrees due to steric hindrance.[1] An intramolecular hydrogen bond exists between the amide proton and an oxygen atom of the ortho-nitro group.[1]
Table 1: Physicochemical Properties of N-(4-Methoxy-2-nitrophenyl)acetamide
| Property | Value | Reference |
| CAS Number | 119-81-3 | [2] |
| Molecular Formula | C₉H₁₀N₂O₄ | [1] |
| Molecular Weight | 210.19 g/mol | [1] |
| Melting Point | 117-118 °C | [2] |
| Physical Form | Yellow Solid | |
| Purity | 98% (typical) | |
| Storage Temperature | 0-5 °C |
Synthesis
N-(4-Methoxy-2-nitrophenyl)acetamide is synthesized via the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in a glacial acetic acid solvent.[1]
Experimental Protocol: Synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide
Materials:
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4-methoxy-2-nitroaniline (20 mmol, 3.36 g)
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Glacial acetic acid (30 ml)
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Acetic anhydride (24 mmol, 2.46 g)
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Deionized water
Procedure:
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Dissolve 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline in 30 ml of glacial acetic acid in a suitable reaction vessel.
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Add 2.46 g (24 mmol) of acetic anhydride to the solution.
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Stir the reaction mixture continuously at room temperature for 18 hours.
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After the reaction is complete, dry the mixture under vacuum to remove the solvent.
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Purify the resulting residue by recrystallizing it twice from an aqueous solution.
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Single crystals in the form of yellow laths can be grown by slow cooling of a hot, nearly saturated aqueous solution of the compound.[1]
Synthesis Workflow
Caption: Synthesis workflow for N-(4-Methoxy-2-nitrophenyl)acetamide.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of N-(4-Methoxy-2-nitrophenyl)acetamide.
Table 2: Spectroscopic Data for N-(4-Methoxy-2-nitrophenyl)acetamide
| Technique | Data |
| Mass Spectrometry | Molecular Ion (M+): 210 m/z |
| Infrared (IR) Spectroscopy | Key absorptions indicating the presence of N-H, C=O, C-N, and NO₂ functional groups. |
| ¹H NMR Spectroscopy | Data not readily available in the public domain. |
| ¹³C NMR Spectroscopy | Data not readily available in the public domain. |
Biological Context and Potential Applications
While N-(4-Methoxy-2-nitrophenyl)acetamide itself is not a widely studied therapeutic agent, it belongs to the 4-alkoxyacetanilide class of compounds, which includes the well-known analgesic, acetaminophen (N-(4-hydroxyphenyl)acetamide).[1] Research in this area suggests that nitrated derivatives of these compounds can be formed in vivo through non-enzymatic pathways involving cellular oxidants.
Interaction with Cellular Oxidants
Studies on related compounds like 4-hydroxyacetanilide have shown that they can react with cellular oxidants such as hypochlorite and peroxynitrite (ONOO⁻) to form nitrated and chlorinated products.[1] It is suspected that N-(4-Methoxy-2-nitrophenyl)acetamide or its positional isomers may be formed through similar reactions from 4-methoxyacetanilide under conditions of oxidative stress.[1] The reaction with peroxynitrite, particularly in the presence of carbon dioxide, generates reactive species like nitrogen dioxide (•NO₂) and carbonate radical (•CO₃⁻), which can lead to the nitration of aromatic compounds.[3][4]
Caption: Formation of nitrated acetanilides via cellular oxidants.
Potential Applications
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Intermediate in Organic Synthesis: The functional groups present in N-(4-Methoxy-2-nitrophenyl)acetamide make it a versatile intermediate for the synthesis of more complex molecules, including dyes and pharmaceuticals.
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Research in Toxicology and Drug Metabolism: As a potential metabolite of other 4-alkoxyacetanilides, this compound is relevant for studies on the toxicology and metabolism of this class of drugs, particularly under conditions of oxidative stress.
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Antimicrobial Research: While not extensively studied, derivatives of N-phenylacetamides have shown a wide range of biological activities, and there is some indication that derivatives of N-(4-Methoxy-2-nitrophenyl)acetamide may possess antimicrobial properties.[5][6] Further research is needed to explore this potential.
Conclusion
N-(4-Methoxy-2-nitrophenyl)acetamide is a well-characterized compound with established synthetic routes and a growing body of information regarding its physicochemical properties. While its direct therapeutic applications have not been extensively explored, its role as a potential in vivo metabolite of other drugs and as a synthetic intermediate makes it a compound of significant interest to the scientific community. Further research, particularly in obtaining comprehensive spectroscopic data (¹H and ¹³C NMR) and exploring its biological activities, will be crucial in fully elucidating its potential in drug development and other scientific disciplines.
References
- 1. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cyberleninka.ru [cyberleninka.ru]
